molecular formula C22H17N3O B1666522 RAD51 inhibitor B02 CAS No. 1290541-46-6

RAD51 inhibitor B02

Cat. No. B1666522
M. Wt: 339.4 g/mol
InChI Key: GEKDQXSPTHHANP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAD51 inhibitor B02 is a small-molecule inhibitor of the RAD51 recombinase . RAD51 is a homologous recombination protein involved in the repair of double-strand breaks in DNA . It is often overexpressed in cancers, making it an interesting target for anti-cancer therapies . B02 inhibits RAD51, disrupting homologous recombination (HR) repair events in cancer cells .


Molecular Structure Analysis

B02 is a pyridinylvinyl-quinazolinone compound . It directly interacts with RAD51 . The structure-activity relationship (SAR) analysis identified the structural components of B02 that are critical for RAD51 inhibition .


Chemical Reactions Analysis

B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin .


Physical And Chemical Properties Analysis

B02 is a cell-permeable pyridinylvinyl-quinazolinone compound . It does not affect RecA even at much higher concentration (~250 µM) . It has an IC50 of 27.4 µM .

Scientific Research Applications

  • Enhancing Cancer Therapy Efficacy : RAD51 plays a crucial role in DNA repair, particularly in homologous recombination. B02, a RAD51 inhibitor, has been found effective in potentiating the anti-cancer effects of various chemotherapeutic agents. For instance, in breast cancer cells, B02 combined with cisplatin showed a significant increase in cell killing effects, suggesting its potential in combination therapy for cancer treatment (Huang & Mazin, 2014).

  • Inhibition of Homologous Recombination in Cancer : B02 specifically inhibits human RAD51 without affecting its bacterial homologue RecA. This specificity makes B02 a valuable tool in studying the cellular functions of RAD51 and its role in cancer cell survival and sensitivity to DNA-damaging agents like ionizing radiation and certain chemotherapeutics (Huang et al., 2011).

  • Comparative Studies with Other Inhibitors : Research on quinazolinone derivatives as RAD51 inhibitors showed that a novel inhibitor (compound 17) displayed significantly greater inhibition of cell growth in triple-negative breast cancer cell lines compared to B02. These findings are important for developing more potent RAD51 inhibitors for targeted cancer therapy (Ward et al., 2017).

  • Application in Multiple Myeloma : B02's ability to reduce homologous recombination and sensitize multiple myeloma cells to doxorubicin suggests its potential use in treating this type of cancer. This is particularly significant given the high expression of RAD51 and its association with chemoresistance and disease progression in multiple myeloma (Alagpulinsa et al., 2014).

  • Synergistic Effects with Other Inhibitors : In the context of malaria, the combination of PfHsp90 inhibitor and PfRad51 inhibitor, including B02, showed a synergistic effect, suggesting new avenues for malaria treatment strategies (Tabassum et al., 2021).

  • Targeting DNA Repair in Glioblastoma : In glioblastoma stem cells (GSCs), RAD51 inhibitors like B02 prevent RAD51 focus formation, reduce DNA DSB repair, and cause significant radiosensitization. Targeting RAD51-dependent repair can be an effective and specific method in treating GSCs (King et al., 2017).

  • Exploring Mechanisms of Chemoresistance and Immune Dysregulation : Elevated RAD51 expression is linked to chemoresistance, immune dysregulation, and poor prognosis in solid tumors. Inhibitors like B02 can be therapeutic agents for targeting RAD51, thereby inhibiting cancer cell growth while preserving genetic integrity and immune system function (Liao et al., 2022).

properties

IUPAC Name

3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKDQXSPTHHANP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RAD51 inhibitor B02

CAS RN

1290541-46-6
Record name ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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